Cas no 219901-56-1 (1-(4-Iodophenyl)-2-phenylbutan-1-one)
1-(4-Iodophenyl)-2-phenylbutan-1-one Chemical and Physical Properties
Names and Identifiers
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- DTXSID40472303
- SCHEMBL8489562
- 219901-56-1
- 1-(4-Iodophenyl)-2-phenylbutan-1-one
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- Inchi: 1S/C16H15IO/c1-2-15(12-6-4-3-5-7-12)16(18)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3
- InChI Key: QTFDWVRCMKYTMQ-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)C(C(C1C=CC=CC=1)CC)=O
Computed Properties
- Exact Mass: 350.01676Da
- Monoisotopic Mass: 350.01676Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 17.1Ų
1-(4-Iodophenyl)-2-phenylbutan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019125232-1g |
1-(4-Iodophenyl)-2-phenylbutan-1-one |
219901-56-1 | 95% | 1g |
$817.71 | 2023-09-02 | |
| Crysdot LLC | CD12095321-1g |
1-(4-Iodophenyl)-2-phenylbutan-1-one |
219901-56-1 | 97% | 1g |
$835 | 2024-07-24 |
1-(4-Iodophenyl)-2-phenylbutan-1-one Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1-(4-Iodophenyl)-2-phenylbutan-1-one
Research Brief on 1-(4-Iodophenyl)-2-phenylbutan-1-one (CAS: 219901-56-1): Recent Advances and Applications in Chemical Biology and Medicine
The compound 1-(4-Iodophenyl)-2-phenylbutan-1-one (CAS: 219901-56-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery. Recent studies highlight its utility as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 1-(4-Iodophenyl)-2-phenylbutan-1-one as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that modifications to the phenylbutanone scaffold, including the introduction of the iodophenyl group, significantly enhanced binding affinity and selectivity. Molecular docking studies revealed that the iodine atom plays a critical role in forming halogen bonds with key residues in the BTK active site, suggesting a promising avenue for the development of next-generation kinase inhibitors.
In addition to its applications in kinase inhibition, recent investigations have uncovered the anti-inflammatory potential of 1-(4-Iodophenyl)-2-phenylbutan-1-one. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent inhibitory effects on NF-κB signaling pathways, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings position the compound as a potential lead for the development of new anti-inflammatory drugs, particularly for chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
The synthetic accessibility of 1-(4-Iodophenyl)-2-phenylbutan-1-one has also been a focus of recent research. A team from the University of Cambridge developed an optimized, scalable synthesis route using palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This advancement addresses previous challenges in large-scale production, making the compound more accessible for further pharmacological studies and industrial applications. The detailed synthetic protocol was published in Organic Process Research & Development in early 2024.
Looking ahead, researchers are exploring the potential of 1-(4-Iodophenyl)-2-phenylbutan-1-one in targeted drug delivery systems. Preliminary studies suggest that the iodine atom could serve as a radiolabeling site for diagnostic imaging, while the phenylbutanone core could be functionalized to attach therapeutic payloads. This dual functionality opens new possibilities for theranostic applications in oncology and other diseases. Further studies are needed to validate these concepts in vivo, but the initial results are highly promising.
In conclusion, 1-(4-Iodophenyl)-2-phenylbutan-1-one (CAS: 219901-56-1) represents a multifaceted compound with growing importance in chemical biology and drug discovery. Its applications span from kinase inhibition to anti-inflammatory therapy, supported by recent advances in synthetic methodology and mechanistic understanding. As research continues to uncover its full potential, this compound is poised to play an increasingly significant role in the development of novel therapeutic agents.
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